(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a methoxyphenyl group and a hydroxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 4-methyl-2-hydroxybenzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methylene group can be reduced to form a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 6-oxo-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one.
Reduction: Formation of 6-hydroxy-2-[(3-methoxyphenyl)methyl]-4-methylbenzo[b]furan-3-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to specific enzymes and receptors. The compound may exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2H-benzofuran-3-one: A simpler analog without the methoxyphenyl group.
4-Methyl-2H-benzofuran-3-one: Lacks the hydroxy and methoxyphenyl groups.
3-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzofuran structure.
Uniqueness
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the benzofuran core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-6-12(18)9-14-16(10)17(19)15(21-14)8-11-4-3-5-13(7-11)20-2/h3-9,18H,1-2H3/b15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYYMTVLZHMSA-NVNXTCNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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